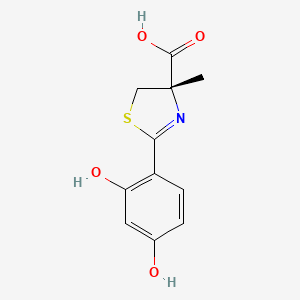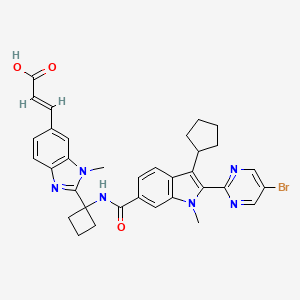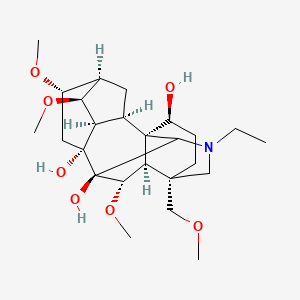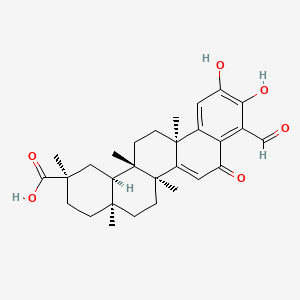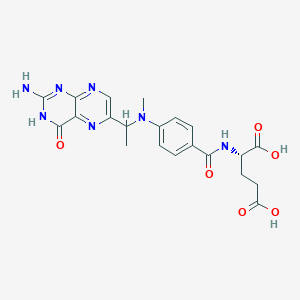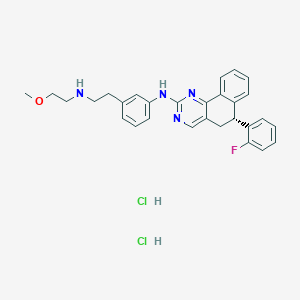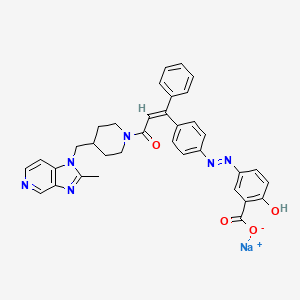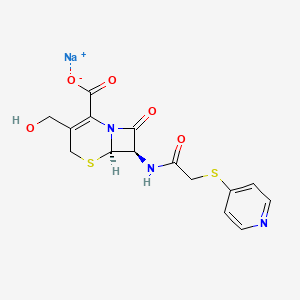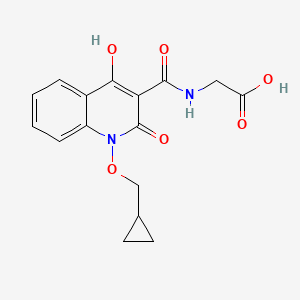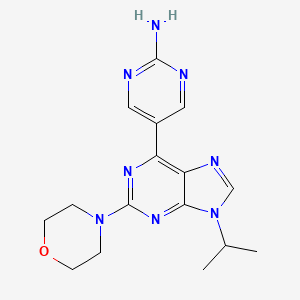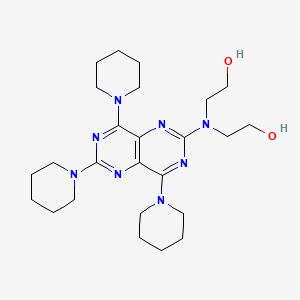
Dipyridamole tripiperidine
Vue d'ensemble
Description
Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [(4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is an intensely yellow crystalline powder or needles . It is very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used as an adjunct to coumarin anticoagulants in the prevention of postoperative thromboembolic complications of cardiac valve replacement .
Synthesis Analysis
A series of dipyridamole analogues were synthesized with systematic modification and evaluated as ENT1 inhibitors by flow cytometry . Compounds with much higher potency were identified, the best being 2,6-bis (diethanolamino)-4,8-diheptamethyleneiminopyrimido [5,4- d ]pyrimidine (13) with a Ki of 0.49 nM compared to a Ki of 308 nM for dipyridamole .Molecular Structure Analysis
The molecular formula of Dipyridamole tripiperidine is C25H40N8O2 . The molecular weight is 484.6 g/mol .Physical And Chemical Properties Analysis
Dipyridamole tripiperidine has a molecular formula of C25H40N8O2 and an average mass of 484.638 Da .Applications De Recherche Scientifique
1. Treatment of Idiopathic Pulmonary Fibrosis
- Methods of Application : The methods involve the use of molecular docking to design pyrimidopyrimidine derivatives .
- Results or Outcomes : Among all the twenty-four synthesized compounds, compound (S)-4h showed outstanding metabolic stability (T 1/2 = 67 min) in RLM, with an IC 50 of 332 nM against PDE5 .
2. Ocular Applications
- Summary of Application : Dipyridamole has recognized effects such as adenosine uptake inhibition, elevation of cAMP and cGMP levels, vasodilation, and tissue perfusion which are important in various ocular disorders . Therefore, it represents an interesting candidate as a therapeutic target for the treatment of eye disorders affecting different ocular structures .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of the application are not detailed in the source .
3. Estimation in Pharmaceutical Dosage Forms
- Summary of Application : A simple, precise, and accurate UV Spectroscopic method has been developed for the estimation of Dipyridamole in pharmaceutical dosage forms .
- Methods of Application : The UV analysis was carried out with a UV 1800 (Shimadzu) UV Spectrophotometer .
- Results or Outcomes : The specific outcomes of the application are not detailed in the source .
4. Treatment of Pulmonary Fibrosis
- Methods of Application : The methods involve the use of molecular docking to design pyrimidopyrimidine derivatives .
- Results or Outcomes : Among all the twenty-four synthesized compounds, compound (S)-4h showed outstanding metabolic stability (T 1/2 = 67 min) in RLM, with an IC 50 of 332 nM against PDE5 .
Safety And Hazards
Dipyridamole tripiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .
Orientations Futures
There is growing evidence in rat models of dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of dipyridamole in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .
Propriétés
IUPAC Name |
2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDDAUYVDAXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168763 | |
| Record name | Dipyridamole tripiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyridamole tripiperidine | |
CAS RN |
16982-40-4 | |
| Record name | Dipyridamole tripiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipyridamole tripiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPYRIDAMOLE TRIPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5E8A3VNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



